15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol is a complex organic compound characterized by its long aliphatic chain and multiple hydroxyl and ether groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol typically involves multi-step organic reactions. One common approach is the reaction of nonadecan-10-ol with appropriate diol and ether-forming reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. The hydroxyl and ether groups may also participate in hydrogen bonding and other interactions that modulate biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonadecan-10-ol: A simpler alcohol with a similar aliphatic chain.
10-Nonadecanone: A ketone with a similar chain length but different functional groups.
Nonadecan-10-yl N-({[3-(dimethylamino)propyl]sulfanyl}carbonyl)carbamate: A compound with similar structural features but different functional groups.
Uniqueness
15-(Nonadecan-10-YL)-3,6,24,27-tetraoxanonacosane-1,29-diol is unique due to its combination of multiple hydroxyl and ether groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological membranes and other complex systems .
Eigenschaften
CAS-Nummer |
691376-12-2 |
---|---|
Molekularformel |
C44H90O6 |
Molekulargewicht |
715.2 g/mol |
IUPAC-Name |
2-[2-[9-[8-[2-(2-hydroxyethoxy)ethoxy]octyl]-10-nonylnonadecoxy]ethoxy]ethanol |
InChI |
InChI=1S/C44H90O6/c1-3-5-7-9-11-17-23-29-43(30-24-18-12-10-8-6-4-2)44(31-25-19-13-15-21-27-35-47-39-41-49-37-33-45)32-26-20-14-16-22-28-36-48-40-42-50-38-34-46/h43-46H,3-42H2,1-2H3 |
InChI-Schlüssel |
PLFMLJVPTVWLSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCCC)C(CCCCCCCCOCCOCCO)CCCCCCCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.